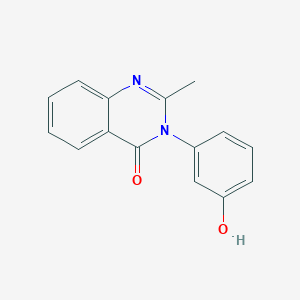

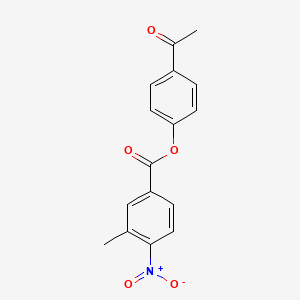

![molecular formula C15H15N5O2 B5566949 ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate, also known as EPM, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In

Scientific Research Applications

Synthesis of Nucleotide Analogues

Research conducted by Alexander et al. (2000) focused on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine. The study detailed a complex synthetic pathway involving ethylene carbonate and a series of reactions to produce various isomeric compounds. Although the synthesized phosphonates did not show antiviral or cytostatic activity, this research underscores the chemical versatility and potential of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in developing nucleotide analogues (Alexander et al., 2000).

Development of Thrombin-Receptor Antagonists

A study by 郭瓊文 (2006) synthesized ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a novel thrombin-receptor antagonist. This research demonstrates the application of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in developing new therapeutic agents with potential benefits for treating diseases related to thrombosis (郭瓊文, 2006).

Crystal Structure Analysis

Jun-De Xing and Zhihan Nan (2005) conducted a crystallographic study on a compound with a systematic name similar to ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate. Their work provides insight into the molecular structure and intermolecular interactions of such compounds, contributing to the fundamental understanding of their chemical properties (Xing & Nan, 2005).

Electropolymerization and Electrochromic Properties

Research by Hu et al. (2013) investigated the effects of introducing different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives. This study highlights the application of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in material science, particularly in developing novel materials for electronic and optical devices (Hu et al., 2013).

Anti-Juvenile Hormone Activity

A paper by Yamada et al. (2016) discussed the synthesis of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their anti-juvenile hormone activities in silkworm larvae. This research explores the potential of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in entomology and pest management by inducing precocious metamorphosis in larvae (Yamada et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit phosphoinositide 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for therapeutic interventions .

Mode of Action

Based on its structural similarity to other purine derivatives, it may interact with its target through hydrogen bonding and hydrophobic interactions . The purine moiety could potentially bind to the ATP-binding pocket of enzymes, thereby inhibiting their activity .

Biochemical Pathways

If it indeed targets PI3K as suggested, it could impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Pharmacokinetics

Its solubility in dmso and water suggests that it could be well-absorbed and distributed in the body .

Result of Action

If it acts as a PI3K inhibitor, it could potentially induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

properties

IUPAC Name |

ethyl 4-[(7H-purin-6-ylamino)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-22-15(21)11-5-3-10(4-6-11)7-16-13-12-14(18-8-17-12)20-9-19-13/h3-6,8-9H,2,7H2,1H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOTURRLECMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)